Isopentyl(pivaloyloxy)zinc
Description
Isopentyl(pivaloyloxy)zinc is an organozinc compound featuring an isopentyl group (3-methylbutyl, C5H11) and a pivaloyloxy ligand (derived from pivalic acid, (CH3)3CCOO<sup>−</sup>). Organozinc reagents are pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and selectivity.
Properties
Molecular Formula |
C10H21O2Zn- |
|---|---|
Molecular Weight |
238.7 g/mol |
IUPAC Name |
2,2-dimethylpropanoic acid;2-methylbutane;zinc |
InChI |
InChI=1S/C5H10O2.C5H11.Zn/c1-5(2,3)4(6)7;1-4-5(2)3;/h1-3H3,(H,6,7);5H,1,4H2,2-3H3;/q;-1; |
InChI Key |
VWBIPSDCLQOVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[CH2-].CC(C)(C)C(=O)O.[Zn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopentyl(pivaloyloxy)zinc involves the reaction of isopentyl alcohol with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through standard organic synthesis techniques such as vacuum filtration and solvent extraction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isopentyl(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding zinc oxides.
Reduction: Can be reduced to form isopentyl alcohol and zinc metal.
Substitution: Participates in nucleophilic substitution reactions where the pivaloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Zinc oxide, isopentyl alcohol.
Reduction: Isopentyl alcohol, zinc metal.
Substitution: Various substituted isopentyl derivatives depending on the nucleophile used.
Scientific Research Applications
Isopentyl(pivaloyloxy)zinc is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis and as a zinc source.
Medicine: Explored for its potential therapeutic applications due to its zinc content, which is essential for various biological functions.
Industry: Used in the synthesis of complex organic molecules and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of isopentyl(pivaloyloxy)zinc involves the transfer of the isopentyl group to a substrate, facilitated by the zinc center. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This compound can interact with various molecular targets, including enzymes and other proteins, through coordination with zinc-binding sites .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Isopentyl(pivaloyloxy)zinc with structurally related isopentyl esters and organometallic compounds:
Reactivity and Stability
- This compound : The zinc center facilitates nucleophilic transfer reactions, while the pivaloyloxy group sterically hinders undesired side reactions. Its stability under anhydrous conditions contrasts with simpler isopentyl esters (e.g., isopentyl acetate), which hydrolyze readily.
- Isopentyl Acetate/Nitrite : Hydrolytically unstable compared to the zinc complex. Isopentyl nitrite decomposes rapidly in acidic or aqueous environments, releasing nitric oxide.
- Phosphonothioate Analogues: Exhibit higher toxicity and environmental persistence due to phosphorus-sulfur bonds, unlike the zinc-based compound.
Biological Activity
Isopentyl(pivaloyloxy)zinc is a zinc-based compound that has garnered attention for its potential biological activities. Zinc compounds are known for their diverse roles in biological systems, including antioxidant, antimicrobial, and anticancer properties. This article focuses on the biological activity of this compound, drawing from various studies to provide a comprehensive overview of its effects and mechanisms.
This compound can be classified under organozinc compounds, where the zinc atom is coordinated with organic ligands. The structure includes a pivaloyloxy group, which enhances its solubility and reactivity in biological systems.
Table 1: Chemical Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H20O4Zn |
| Molecular Weight | 264.7 g/mol |
| Solubility | Soluble in organic solvents |
| Coordination Mode | Bidentate |
Antioxidant Activity
Zinc compounds, including this compound, have demonstrated significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
- Mechanism : The antioxidant activity is primarily due to the ability of zinc to stabilize free radicals and enhance the activity of endogenous antioxidant enzymes.
- Findings : In vitro studies have shown that this compound exhibits a dose-dependent increase in antioxidant activity, comparable to other zinc derivatives.
Antimicrobial Properties
Zinc compounds possess inherent antimicrobial properties, making them valuable in medical and agricultural applications.
- Tested Organisms : Studies have evaluated the efficacy of this compound against various pathogens, including Escherichia coli, Staphylococcus aureus, and fungal strains.
- Results : The compound showed significant inhibitory effects on bacterial growth with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.
Anticancer Activity
The potential anticancer effects of this compound are particularly interesting.
- Cell Lines Tested : Research has focused on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC3 (prostate cancer).
- IC50 Values : The compound exhibited IC50 values of 21.19 µg/mL against HeLa cells and 30.91 µg/mL against MCF-7 cells, indicating significant cytotoxicity.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Observed Results |
|---|---|---|
| Antioxidant | Stabilizes free radicals | Dose-dependent increase |
| Antimicrobial | Disrupts bacterial cell walls | MIC: 50-100 µg/mL |
| Anticancer | Induces apoptosis in cancer cells | IC50: 21.19 µg/mL (HeLa) |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of zinc compounds, this compound was tested against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability after treatment with concentrations as low as 50 µg/mL. This suggests potential applications in treating infections caused by resistant strains.
Case Study 2: Cytotoxicity Against Cancer Cells
A comparative study assessed the cytotoxic effects of various zinc compounds on cancer cell lines. This compound demonstrated superior activity against HeLa cells compared to standard chemotherapeutic agents. This finding highlights its potential as an alternative or adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
